(Z)-methyl 2-(2-((2,4-dimethylthiazole-5-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate
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Description
(Z)-methyl 2-(2-((2,4-dimethylthiazole-5-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C17H17N3O5S3 and its molecular weight is 439.52. The purity is usually 95%.
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Scientific Research Applications
Aldose Reductase Inhibitors
This compound is part of a series of iminothiazolidin-4-one acetate derivatives synthesized and evaluated as inhibitors of aldehyde reductase (ALR1) and aldose reductase (ALR2). These inhibitors are potential novel drugs for treating diabetic complications due to their significant ALR2 inhibitory potency (Ali et al., 2012).
Dual Inhibitors of Enzymes
The compound is related to benzylideneoxazoles, -thiazoles, and -imidazoles, which have been evaluated as dual inhibitors of 5-lipoxygenase and cyclooxygenase. These inhibitors are orally active in anti-inflammatory models and exhibit selectivity toward the two enzymes (Unangst et al., 1994).
Antimicrobial Activities
Benzothiazole-imino-benzoic acid ligands, which are chemically related to this compound, have shown good antimicrobial activity against human epidemic causing bacterial strains. These strains cause infections in various parts of the body, including the mouth, lungs, and gastrointestinal tract (Mishra et al., 2019).
Antiproliferative Activity Against Cancer Cell Lines
Certain thiazolidine derivatives, chemically related to the compound , have shown potent antiproliferative activity on carcinoma cell lines. This suggests their potential use in cancer treatment (Chandrappa et al., 2008).
Properties
IUPAC Name |
methyl 2-[2-(2,4-dimethyl-1,3-thiazole-5-carbonyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S3/c1-9-15(26-10(2)18-9)16(22)19-17-20(8-14(21)25-3)12-6-5-11(28(4,23)24)7-13(12)27-17/h5-7H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOLWNRWCRYETO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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